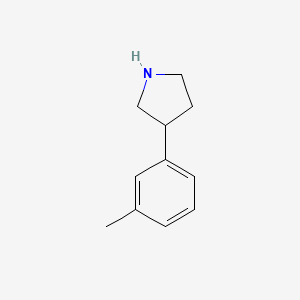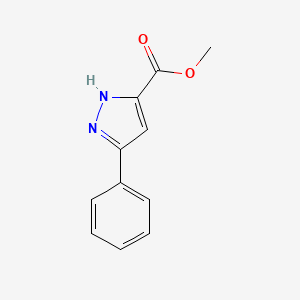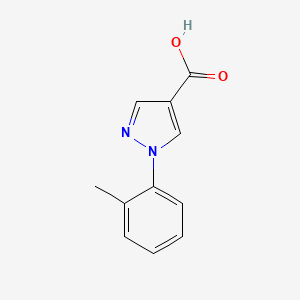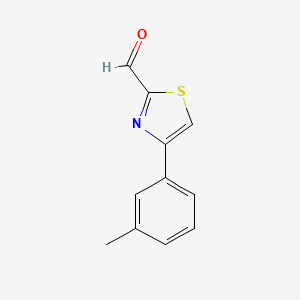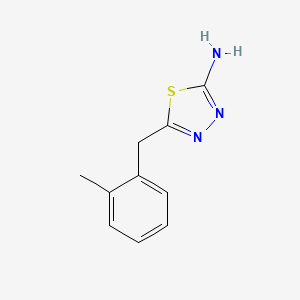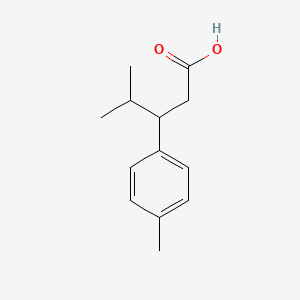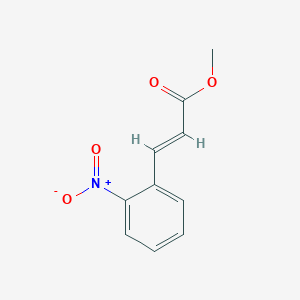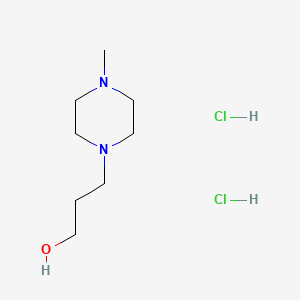
4-Methylpiperazine-1-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methylpiperazine-1-propanol dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperazine-1-propanol dihydrochloride typically involves the reaction of 4-methylpiperazine with propanol under acidic conditions to form the dihydrochloride salt. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts such as palladium or ruthenium can enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
4-Methylpiperazine-1-propanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
4-Methylpiperazine-1-propanol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in various biochemical assays and studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those with piperazine moieties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 4-Methylpiperazine-1-propanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-Methylpiperazine-1-propanol dihydrochloride include:
Piperazine: A simpler structure with a wide range of applications in medicine and industry.
1-Methylpiperazine: Another derivative with similar chemical properties but different biological activities.
4-Ethylpiperazine: A compound with an ethyl group instead of a methyl group, leading to different reactivity and applications
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable dihydrochloride salts makes it particularly useful in pharmaceutical formulations .
特性
CAS番号 |
82980-50-5 |
|---|---|
分子式 |
C8H19ClN2O |
分子量 |
194.70 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-9-4-6-10(7-5-9)3-2-8-11;/h11H,2-8H2,1H3;1H |
InChIキー |
FVWYYTNXFBBTTL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCO.Cl.Cl |
正規SMILES |
CN1CCN(CC1)CCCO.Cl |
| 82980-50-5 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Methylphenyl)isoxazol-3-yl]methanol](/img/structure/B3022908.png)

